

A Comprehensive Technical Review of (R)-3-Boc-amino-butylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-3-Boc-amino-butylamine

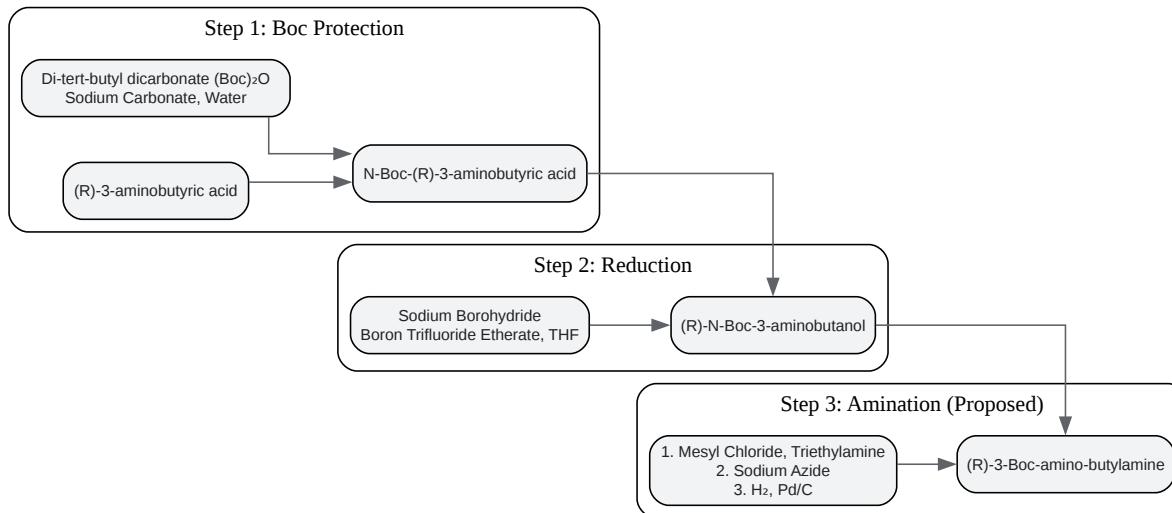
Cat. No.: B112087

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Boc-amino-butylamine, systematically named (R)-tert-butyl (4-aminobutan-2-yl)carbamate, is a chiral building block of significant interest in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing a primary amine and a Boc-protected secondary amine, allows for selective chemical modifications, making it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The presence of a stereocenter is crucial for the biological activity of many pharmaceutical compounds, and the (R)-configuration of this molecule offers a specific spatial arrangement for molecular interactions. This technical guide provides a comprehensive review of the available literature on **(R)-3-Boc-amino-butylamine**, focusing on its synthesis, properties, and applications, with a detailed presentation of experimental protocols and quantitative data.


Physicochemical Properties

(R)-3-Boc-amino-butylamine is typically an orange, viscous oil under standard conditions. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	170367-69-8	[1]
Molecular Formula	C ₉ H ₂₀ N ₂ O ₂	[1]
Molecular Weight	188.27 g/mol	[1]
Appearance	Orange viscous oil	
Purity	≥98% (by NMR)	
Optical Rotation	[α]D ²⁵ = -5.5 ± 1° (c=1 in CH ₃ OH)	
Storage Conditions	0-8 °C	

Synthesis of (R)-3-Boc-amino-butylamine

A plausible synthetic route to **(R)-3-Boc-amino-butylamine** starts from the readily available chiral precursor, (R)-3-aminobutyric acid. The synthesis involves a three-step sequence: Boc protection of the amino group, reduction of the carboxylic acid to a primary alcohol, and subsequent conversion of the alcohol to a primary amine.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **(R)-3-Boc-amino-butylamine**.

Experimental Protocols

Step 1: Synthesis of N-Boc-(R)-3-aminobutyric acid

This procedure is adapted from a patented method for the Boc protection of (R)-3-aminobutyric acid.

- Materials: (R)-3-aminobutyric acid (103 g), sodium carbonate (105 g), di-tert-butyl dicarbonate (218 g), water (500 mL), 2N hydrochloric acid, ethyl acetate.
- Procedure:
 - To a reaction flask containing 500 mL of water, add 103 g of (R)-3-aminobutyric acid, 105 g of sodium carbonate, and 218 g of di-tert-butyl dicarbonate.

- Stir the mixture at 25°C for 2-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, adjust the pH of the reaction mixture to 3-4 with 2N hydrochloric acid.
- Extract the product twice with 500 mL of ethyl acetate.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield N-Boc-(R)-3-aminobutyric acid as a white solid.
- Expected Yield: 93.5%
- Purity: 98% (by HPLC)

Step 2: Synthesis of (R)-N-Boc-3-aminobutanol

This protocol is based on the reduction of the corresponding carboxylic acid as described in the patent literature.

- Materials: N-Boc-(R)-3-aminobutyric acid (100 g), tetrahydrofuran (THF, 300 mL), sodium borohydride (20.6 g), boron trifluoride etherate (100 g), methanol, ethyl acetate, saturated sodium bicarbonate solution.
- Procedure:
 - In a reaction flask, dissolve 100 g of N-Boc-(R)-3-aminobutyric acid in 300 mL of THF.
 - Cool the solution to -20°C.
 - Add 20.6 g of sodium borohydride in portions.
 - Slowly add 100 g of boron trifluoride etherate dropwise, maintaining the temperature at -20°C.
 - Monitor the reaction for completion using HPLC.

- Quench the reaction by adding methanol.
- Concentrate the mixture under reduced pressure to remove the solvent.
- Add 500 mL of ethyl acetate and filter to remove any solid precipitates.
- Wash the filtrate with 100 mL of saturated sodium bicarbonate solution.
- Dry the organic phase and concentrate to obtain N-Boc-(R)-3-aminobutanol as a white solid.
- Expected Yield: 95%
- Purity: 99.0% (by HPLC)

Step 3: Proposed Synthesis of **(R)-3-Boc-amino-butylamine** from (R)-N-Boc-3-aminobutanol

A specific experimental protocol for this conversion was not found in the reviewed literature. The following is a proposed three-step procedure based on standard organic chemistry transformations: 1) Mesylation of the primary alcohol, 2) Substitution with azide, and 3) Reduction of the azide to the primary amine.

- Materials: (R)-N-Boc-3-aminobutanol, methanesulfonyl chloride, triethylamine, dichloromethane (DCM), sodium azide, dimethylformamide (DMF), palladium on carbon (Pd/C), hydrogen gas, methanol.
- Procedure:
 - Mesylation:
 - Dissolve (R)-N-Boc-3-aminobutanol in anhydrous DCM and cool to 0°C.
 - Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
 - Stir the reaction at 0°C and then allow it to warm to room temperature.
 - Monitor the reaction by TLC.

- Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude mesylate.
- Azide Substitution:
 - Dissolve the crude mesylate in DMF and add sodium azide.
 - Heat the reaction mixture and monitor for the disappearance of the mesylate by TLC.
 - After completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.
 - Wash the combined organic layers with water and brine, dry, and concentrate to yield the crude azide.
- Reduction:
 - Dissolve the crude azide in methanol and add a catalytic amount of 10% Pd/C.
 - Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak).
 - Filter the reaction mixture through Celite to remove the catalyst.
 - Concentrate the filtrate under reduced pressure to yield the crude **(R)-3-Boc-amino-butylamine**.
 - Purify the product by column chromatography if necessary.

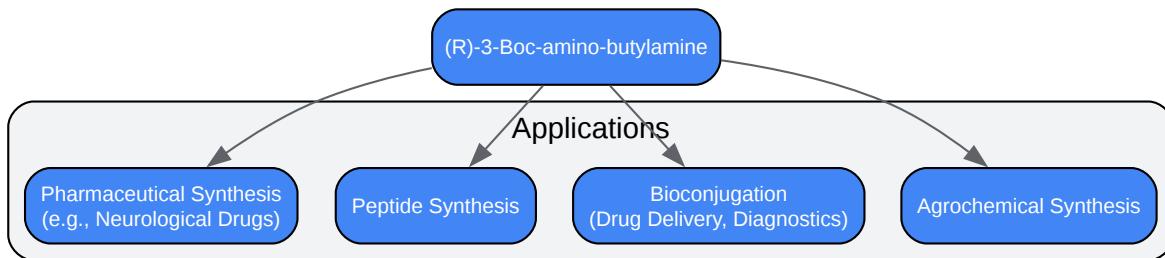
Spectroscopic Data

Detailed spectroscopic data for **(R)-3-Boc-amino-butylamine** is not readily available in the public domain. However, based on the known spectra of its precursors and related compounds, the following characteristic signals can be expected.

¹H NMR of N-Boc-(R)-3-aminobutanol (Precursor) A patent describing the synthesis of this precursor provides the following ¹H NMR data (400MHz, DMSO-d₆):

- δ 6.585 (1H, d, $J = 8.4\text{Hz}$, NH)
- δ 4.286-4.311 (1H, t, OH)
- δ 3.484-3.518 (1H, m, CH)
- δ 3.318-3.371 (2H, m, CH_2)
- δ 1.379-1.519 (2H, m, CH_2)
- δ 1.335 (9H, s, 3x CH_3)
- δ 0.965 (3H, d, $J=6.4\text{Hz}$, CH_3)

Expected Spectroscopic Data for **(R)-3-Boc-amino-butylamine**


Technique	Expected Key Signals
¹ H NMR	<ul style="list-style-type: none">- A singlet around δ 1.4 ppm corresponding to the 9 protons of the Boc group.- A broad singlet for the NH proton of the carbamate.- Signals for the methine and methylene protons of the butyl chain.- A broad singlet for the two protons of the primary amine.
¹³ C NMR	<ul style="list-style-type: none">- A signal around δ 78-80 ppm for the quaternary carbon of the Boc group.- A signal around δ 28 ppm for the three methyl carbons of the Boc group.- A signal for the carbonyl carbon of the carbamate group around δ 155-156 ppm.- Signals corresponding to the carbons of the butyl chain.
Mass Spec (ESI-MS)	Expected $[M+H]^+$ at $m/z = 189.16$.
IR Spectroscopy	<ul style="list-style-type: none">- N-H stretching vibrations for the primary amine (two bands) and the carbamate (one band) in the region of 3200-3400 cm^{-1}.- C=O stretching of the carbamate group around 1680-1700 cm^{-1}.- C-N stretching vibrations.

Applications in Research and Development

(R)-3-Boc-amino-butylamine is a versatile building block with applications primarily in the pharmaceutical and agrochemical industries.

- Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its chiral nature is often crucial for achieving the desired biological activity, particularly in the development of drugs targeting neurological disorders.
- Peptide Synthesis: It is utilized in peptide synthesis where the Boc group serves as a protecting group for the amine functionality. This allows for the selective formation of peptide bonds at the unprotected primary amine.

- **Bioconjugation:** The presence of a free primary amine makes it suitable for bioconjugation techniques, enabling the attachment of this molecule to other biomolecules or surfaces. This is valuable in the development of drug delivery systems and diagnostic tools.
- **Agrochemical Synthesis:** Similar to its role in pharmaceuticals, it is used as an intermediate in the synthesis of new agrochemicals where specific stereochemistry is required for efficacy.

[Click to download full resolution via product page](#)

Caption: Key application areas of **(R)-3-Boc-amino-butylamine**.

Conclusion

(R)-3-Boc-amino-butylamine is a valuable and versatile chiral building block with significant potential in synthetic organic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. While detailed experimental protocols for its synthesis and comprehensive spectroscopic characterization are not widely published, this technical guide has provided a plausible synthetic route and expected analytical data based on available literature for related compounds. The unique structural features of this molecule, combining a stereocenter with differentially protected amino groups, will continue to make it a compound of interest for researchers and scientists in the field of drug discovery and development. Further research into its synthesis and applications is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 170367-69-8|(R)-tert-Butyl (4-aminobutan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [A Comprehensive Technical Review of (R)-3-Boc-amino-butylamine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112087#r-3-boc-amino-butylamine-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com